

# In Vivo Efficacy of Fenugreek (Trigonella foenum-graecum) Extracts: A Comparative Guide

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Compound of Interest		
Compound Name:	Trigonosin F	
Cat. No.:	B1174457	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of Trigonella foenum-graecum (fenugreek) extracts, with a focus on its testosterone-enhancing and anti-inflammatory properties. The information is compiled from a range of preclinical and clinical studies to support further research and development. The initial query for "**Trigonosin F**" did not yield a recognized compound; therefore, this guide focuses on the well-documented extracts of Trigonella foenum-graecum, the plant from which it is hypothesized the query originated.

## **Quantitative Data Summary**

The following tables summarize the key quantitative data from various in vivo studies, comparing the effects of fenugreek extracts to placebos and other alternative supplements.

## **Table 1: Effects on Testosterone Levels in Male Subjects**



Intervention (Daily Dose)	Study Population	Duration	Key Findings
Fenugreek Seed Extract (Furosap™)	50 healthy males	12 weeks	- Free Testosterone: Increased by up to 46% in 90% of subjects Sperm Count: Improved in 85.4% of subjects.
Fenugreek Seed Extract (Trigozim®)	95 healthy males (40- 80 years)	12 weeks	- Saliva Testosterone: Increased by 37.2% vs. placebo (at any dose) Free Testosterone Index (FTI): Increased by 12.2% with 1800 mg dose.
Fenugreek Seed Extract	40 male albino rats	8 weeks	<ul> <li>Serum Testosterone:</li> <li>aqueous extract</li> <li>significantly increased</li> <li>testosterone levels.</li> </ul>
Fenugreek Seed Extract vs. Ashwagandha	Systematic Review	N/A	- Both fenugreek and ashwagandha extracts show the most significant positive effects on testosterone concentrations among various herbal supplements.
Fenugreek Seed Extract vs. Tribulus terrestris	Comparative Review	N/A	- Fenugreek is suggested to support free testosterone through aromatase inhibition, while Tribulus terrestris is



proposed to enhance luteinizing hormone, affecting libido and erection quality.

**Table 2: Anti-inflammatory Effects** 

Intervention (Dose)	Animal Model	Key Findings	Comparison
Methanolic Fenugreek Seed Extract (100 & 200 mg/kg)	Carrageenan-induced paw edema in rats	- Significant reduction in paw edema.	- Efficacy was not significantly different from ibuprofen and dexamethasone.
Petroleum Ether Fenugreek Seed Extract (0.5 mL/kg)	Carrageenan-induced paw edema in rats	- 37% reduction in paw inflammation.	- Contains anti- inflammatory linolenic and linoleic acids.
Hydroethanolic Fenugreek Seed Extract (100, 200, 400 mg/kg)	Carrageenan-induced peritonitis and air pouch inflammation in rats	<ul> <li>Significant decrease</li> <li>in cellular infiltration to</li> <li>the inflammatory site.</li> <li>Improved antioxidant</li> <li>status (SOD, CAT).</li> </ul>	- Broad anti- inflammatory effects demonstrated in multiple models.

## **Experimental Protocols**

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

### **Testosterone Level Assessment in Human Clinical Trials**

- Study Design: Randomized, double-blind, placebo-controlled trials are the standard.
- Participants: Typically healthy adult males, sometimes with specific criteria such as age range or baseline testosterone levels.
- Intervention: Standardized fenugreek seed extract is administered orally in capsule form at doses ranging from 500 mg to 1800 mg daily for a period of 8 to 12 weeks.



- Data Collection: Blood and/or saliva samples are collected at baseline and at specified intervals throughout the study.
- Hormone Analysis: Total and free testosterone levels are measured using methods such as high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS). Sex hormone
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